molecular formula C13H7NO3 B11879254 9-Oxo-9H-indeno[2,1-C]pyridine-3-carboxylic acid CAS No. 18631-15-7

9-Oxo-9H-indeno[2,1-C]pyridine-3-carboxylic acid

Cat. No.: B11879254
CAS No.: 18631-15-7
M. Wt: 225.20 g/mol
InChI Key: HANZRHLJNKHTPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Oxo-9H-indeno[2,1-C]pyridine-3-carboxylic acid is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring system that includes an indene and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxo-9H-indeno[2,1-C]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as indene derivatives and pyridine carboxylic acids can be subjected to cyclization reactions in the presence of catalysts and solvents to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9-Oxo-9H-indeno[2,1-C]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

9-Oxo-9H-indeno[2,1-C]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Oxo-9H-indeno[2,1-C]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and development .

Properties

CAS No.

18631-15-7

Molecular Formula

C13H7NO3

Molecular Weight

225.20 g/mol

IUPAC Name

9-oxoindeno[2,1-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H7NO3/c15-12-8-4-2-1-3-7(8)9-5-11(13(16)17)14-6-10(9)12/h1-6H,(H,16,17)

InChI Key

HANZRHLJNKHTPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=NC=C3C2=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.